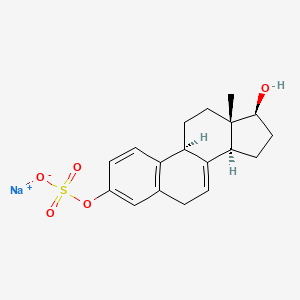

(E)-Fluvoxamine-d4 Maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

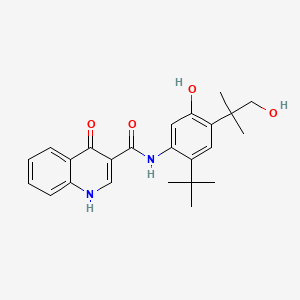

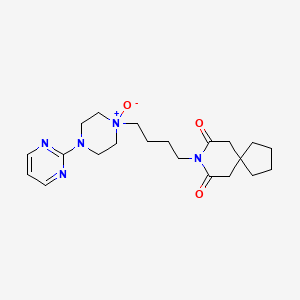

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder . It is also an agonist for the sigma-1 receptor, through which it controls inflammation . The “d4” in the name suggests that this compound might be a deuterated version of Fluvoxamine, where four hydrogen atoms are replaced by deuterium. Deuterated drugs are often used in drug development to improve the metabolic stability and safety of the drug.

Synthesis Analysis

The synthesis of a compound like “(E)-Fluvoxamine-d4 Maleate” would likely involve the creation of the Fluvoxamine molecule with the incorporation of deuterium atoms at specific positions. This could be achieved through various synthetic routes depending on the specific location of the deuterium atoms .Molecular Structure Analysis

The molecular structure of “(E)-Fluvoxamine-d4 Maleate” would be similar to that of Fluvoxamine, with the exception of the replacement of specific hydrogen atoms with deuterium . Deuterium is an isotope of hydrogen with an additional neutron, which does not significantly alter the chemical properties of the compound but can affect its physical properties and metabolic stability.Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-Fluvoxamine-d4 Maleate” would likely be similar to those of Fluvoxamine, with potential differences due to the presence of deuterium atoms .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Novel Synthesis : An environmentally friendly synthetic method for fluvoxamine maleate was reported, utilizing 4-(trifluoromethyl) benzoic acid and tetrahydrofuran with FeCl3 as a catalyst. This method offers advantages like the use of commercially available materials, low cost, and high yield (Wang, Jian-lin, Hu, Yu-lai, 2009).

- Stability Indicating HPLC Method : A stability-indicating HPLC method was developed for determining fluvoxamine maleate. This method revealed its instability under acidic, basic, oxidative conditions, and UV radiation, while being stable under visible light and heat (E. Souri, Hassan Donyayi, R. A. Khaniha, M. Barazandeh Tehrani, 2015).

Pharmacokinetics

- Bioequivalence Studies : A study on the pharmacokinetics and bioequivalence of fluvoxamine maleate tablets in healthy Chinese subjects showed bioequivalence under fasting and fed conditions. The absorption did not differ significantly between groups, and no serious adverse reactions were observed (She Ding-Ping, He Ying, Li Ming-qu, Su Li, Ren Di, Huang Xiao-Han, Zhang Yu-Hua, Hu Hai-Tang, Deng De-Cheng, Wu Jian-long, 2023).

Analytical Methods

- Polarographic Determination : Differential pulse polarographic (DPP) method was developed for fluvoxamine maleate determination in tablets. This method provided a good alternative for drug substance assay in commercial tablet formulations (F. Elmalı, G. Alpdoğan, S. Sungur, Ş. Aycan, 2000).

Degradation Kinetics

- Degradation Kinetics Study : A study on the kinetics of hydrolysis of fluvoxamine maleate across a range of pH levels showed its highest stability at pH 6.0. The study also included in-silico pharmacokinetics and toxicity analysis of degradation products (Asia Naz, Rabia Iqtadar, F. A. Siddiqui, Zaheer Ul-Haq, 2020).

Clinical Applications

- Clinical Studies on Depression : A study evaluated the efficacy of fluvoxamine maleate in patients with mild depression undergoing hemodialysis. It found effectiveness in 57% of the patients, with the plasma fluvoxamine concentration decreasing by 22% due to hemodialysis (T. Kamo, N. Horikawa, Yukio Tsuruta, Misako Miyasita, H. Hatakeyama, Yasuhiko Maebashi, 2004).

Direcciones Futuras

Propiedades

Número CAS |

1432075-74-5 |

|---|---|

Nombre del producto |

(E)-Fluvoxamine-d4 Maleate |

Fórmula molecular |

C19H21D4F3N2O6 |

Peso molecular |

438.44 |

Pureza |

98% by HPLC; 99% atom D |

Números CAS relacionados |

61718-82-9 (unlabelled) |

Sinónimos |

(E)-5-Methoxy-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl-d4)oxime Maleate; DU-23000-d4; MK-264-d4; Dumirox-d4; Faverin-d4; Fevarin-d4; Floxyfral-d4; Luvox-d4; Maveral-d4 |

Etiqueta |

Fluvoxamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)